molecular formula C25H28O5 B11161263 ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11161263
M. Wt: 408.5 g/mol
InChI Key: FFFCPZUZDVTZDI-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2,5-dimethylbenzyloxy group at position 7, and an ethyl propanoate ester at position 3. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 3-[7-[(2,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C25H28O5/c1-6-28-23(26)12-10-21-17(4)20-9-11-22(18(5)24(20)30-25(21)27)29-14-19-13-15(2)7-8-16(19)3/h7-9,11,13H,6,10,12,14H2,1-5H3

InChI Key

FFFCPZUZDVTZDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC(=C3)C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and etherification processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent at 7-Position Molecular Weight (g/mol) Key Properties/Notes
Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₅H₂₈O₅* 2,5-Dimethylbenzyloxy 408.49 Higher lipophilicity (logP ~4.2†) due to two methyl groups; potential enhanced membrane permeability
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₄H₂₆O₆ 3-Methoxybenzyloxy 410.47 Increased polarity (logP ~3.5†) from methoxy group; may improve aqueous solubility
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate C₁₆H₁₈O₅ Hydroxy 290.31 High polarity (logP ~1.8†); likely limited bioavailability due to poor lipid solubility

*Calculated molecular formula and weight based on structural analogy to .

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 2,5-dimethylbenzyloxy group in the target compound introduces two electron-donating methyl groups, reducing polarity compared to the 3-methoxybenzyloxy analog . This substitution likely enhances lipophilicity, favoring interactions with hydrophobic biological targets. The hydroxy variant () lacks the benzyloxy group entirely, resulting in significantly lower molecular weight and higher polarity, which may limit its utility in non-polar environments .

Synthetic Considerations: The synthesis of such coumarin derivatives often involves Williamson etherification for alkoxy group introduction (e.g., benzyloxy or methoxy) and esterification for the propanoate side chain, as seen in analogous protocols ().

The 3-methoxy analog () likely adopts a planar coumarin core with substituent orientations influencing packing efficiency and stability.

Biological Activity

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate, a compound with the molecular formula C24H26O5C_{24}H_{26}O_5, belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a dimethylbenzyl ether and an ethyl propanoate group. Its structural complexity allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC24H26O5
Molecular Weight398.46 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with similar chromenone structures exhibit significant antioxidant properties. The presence of the methoxy and dimethyl groups may enhance the electron-donating ability, contributing to its free radical scavenging capabilities.

Anti-inflammatory Effects

A study on structurally related compounds demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Anticancer Potential

Compounds derived from chromenone have shown promise in cancer therapy. For instance, studies have reported that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways like MAPK and PI3K/Akt.

Case Study: Antitumor Activity

In a recent study, derivatives of chromenone were evaluated for their cytotoxicity against human tumor cell lines (e.g., HepG2, DLD). The results indicated that certain derivatives exhibited potent activity, suggesting a potential application for this compound in oncology.

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of similar compounds have shown activity against various bacterial strains. The ability to disrupt bacterial cell membranes or interfere with metabolic pathways may be mechanisms through which these compounds exert their effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents : The presence of bulky groups (e.g., dimethylbenzyl) may enhance lipophilicity and facilitate membrane penetration.
  • Functional Groups : The ester and ketone functionalities may play critical roles in receptor binding and biological activity.

Table 2: Structure-Activity Relationships

Structural FeatureActivity Implication
Dimethyl groupsIncreased lipophilicity
Chromenone backboneAntioxidant and anticancer properties
Ether linkagePotential enhancement of bioactivity

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